

# Application Note: Chromatographic Separation of Fexofenadine and Its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                         |           |
|----------------------|-------------------------|-----------|
| Compound Name:       | Fexofenadine Impurity F |           |
| Cat. No.:            | B3111706                | Get Quote |

#### Introduction

Fexofenadine is a second-generation antihistamine used to treat allergy symptoms such as hay fever and urticaria.[1][2] It is the active carboxylic acid metabolite of terfenadine and functions as a selective peripheral H1 blocker.[3] During the synthesis and storage of fexofenadine, several process-related and degradation impurities can arise. The identification and quantification of these impurities are crucial for ensuring the quality, safety, and efficacy of the final drug product. This application note provides detailed protocols and methods for the chromatographic separation of fexofenadine and its key impurities using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC).

#### **Key Fexofenadine Impurities**

Several related compounds and degradation products of fexofenadine have been identified. The British Pharmacopoeia lists four key impurities:

- Impurity A: Keto-fexofenadine[4][5]
- Impurity B: Meta-isomer of fexofenadine[4][5]
- Impurity C: Methyl ester of fexofenadine[4][5]
- Impurity D: Methyl ester of keto-fexofenadine[4]



In addition to these, an oxidative degradation product, N-oxide of fexofenadine, has also been identified.[6]

# **Experimental Protocols and Methodologies Method 1: Stability-Indicating RP-HPLC Method**

This method is designed for the determination of fexofenadine hydrochloride and its four main related impurities (A, B, C, and D) in pharmaceutical tablets.[4]

## **Chromatographic Conditions:**

| Parameter          | Value                                                                                                                                                                              |
|--------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Column             | Hypersil BDS C18 (250 x 4.6 mm, 5 μm)[4][5]                                                                                                                                        |
| Mobile Phase       | Phosphate buffer: Methanol (60:40, v/v). The buffer consists of 0.05 M sodium phosphate with 0.1% 1-octane sulphonic acid sodium salt and 1% triethylamine, adjusted to pH 2.7.[4] |
| Flow Rate          | 1.5 mL/min[4]                                                                                                                                                                      |
| Detection          | UV at 215 nm[4]                                                                                                                                                                    |
| Column Temperature | Ambient[4]                                                                                                                                                                         |
| Injection Volume   | 20 μL                                                                                                                                                                              |
| Internal Standard  | Lisinopril[4]                                                                                                                                                                      |

#### Preparation of Solutions:

- Mobile Phase Preparation: Prepare a 0.05 M sodium phosphate buffer. Add 1 g of 1-octane sulphonic acid sodium salt monohydrate and 10 mL of triethylamine per liter of buffer. Adjust the pH to 2.7 with phosphoric acid. Mix 600 mL of this buffer with 400 mL of methanol. Filter and degas the final mixture.[4]
- Standard Stock Solution (Fexofenadine): Accurately weigh and dissolve an appropriate amount of fexofenadine hydrochloride reference standard in the mobile phase to obtain a







concentration of 500 µg/mL.

- Standard Stock Solution (Impurities): Prepare individual stock solutions of Impurities A, B, C, and D at a concentration of 100 μg/mL in the mobile phase.
- Working Standard Solution: Prepare a mixed working standard solution containing 50 μg/mL of fexofenadine and appropriate concentrations of each impurity by diluting the stock solutions with the mobile phase.
- Sample Preparation (Tablets): Weigh and finely powder 20 tablets. Transfer an amount of powder equivalent to 50 mg of fexofenadine hydrochloride into a 100 mL volumetric flask. Add about 70 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 μm filter.[7]

Experimental Workflow for HPLC Analysis





Click to download full resolution via product page

Caption: Workflow for the HPLC analysis of fexofenadine and its impurities.



## Method 2: Stability-Indicating RP-UPLC Method

This gradient UPLC method is suitable for the quantitative determination of process-related impurities and forced degradation products of fexofenadine HCI.[5][6]

## **Chromatographic Conditions:**

| Parameter          | Value                                                                            |
|--------------------|----------------------------------------------------------------------------------|
| Column             | Waters Acquity BEH C18 (100 x 2.1 mm, 1.7 μm)[5][6]                              |
| Mobile Phase A     | 0.05% Triethylamine in water, pH adjusted to 7.0 with orthophosphoric acid[5][6] |
| Mobile Phase B     | Water : Acetonitrile (10:90, v/v)[5][6]                                          |
| Flow Rate          | 0.4 mL/min[5][6]                                                                 |
| Detection          | UV at 220 nm[5][6]                                                               |
| Column Temperature | 30°C[5][6]                                                                       |
| Injection Volume   | 2 μL                                                                             |
| Gradient Program   | Time (min)                                                                       |

## Preparation of Solutions:

- Mobile Phase Preparation: Prepare Mobile Phase A and B as described in the table. Filter and degas both phases.
- Diluent: Use a mixture of Mobile Phase A and B in a 50:50 ratio.
- Standard and Sample Preparation: Follow similar procedures as in Method 1, using the UPLC diluent.

Logical Relationship of Impurities and Separation Methods





Click to download full resolution via product page

Caption: Relationship between fexofenadine impurities and separation techniques.

## **Quantitative Data Summary**

Table 1: Chromatographic Performance Data



| Method     | Analyte      | Retention<br>Time (min) | Linearity<br>Range<br>(µg/mL) | LOD<br>(µg/mL) | LOQ<br>(μg/mL) |
|------------|--------------|-------------------------|-------------------------------|----------------|----------------|
| RP-HPLC[4] | Fexofenadine | 10.72                   | 0.1 - 50                      | 0.02           | 0.05           |
| Impurity B | 11.99        | 0.1 - 50                | 0.02                          | 0.05           | _              |
| Impurity A | 14.01        | 0.1 - 50                | 0.02                          | 0.05           |                |
| Impurity C | 16.53        | 0.1 - 50                | 0.02                          | 0.05           | _              |
| Impurity D | 21.23        | 0.1 - 50                | 0.02                          | 0.05           |                |
| RP-HPLC[8] | Fexofenadine | -                       | 60 - 750                      | -              | -              |
| Impurity A | -            | 0.7 - 18.7              | 0.18                          | 0.56           |                |
| Impurity B | -            | 0.7 - 18.7              | 0.12                          | 0.48           | _              |
| RP-HPLC[7] | Fexofenadine | 3.3                     | 31.5 - 500                    | 3.5            | 10.1           |

## **Forced Degradation Studies**

To establish the stability-indicating nature of the analytical method, fexofenadine is subjected to various stress conditions.[4]

## Protocol for Forced Degradation:

- Acid Hydrolysis: Treat a fexofenadine solution (e.g., 500 µg/mL) with 0.5 N HCl and heat at 80°C for 4 hours.[4] Neutralize the solution before dilution and analysis.
- Base Hydrolysis: Treat the fexofenadine solution with 0.5 N NaOH and heat at 80°C for 4 hours.[4] Neutralize before analysis.
- Oxidative Degradation: Treat the fexofenadine solution with 3% v/v H<sub>2</sub>O<sub>2</sub> at room temperature or 60°C for 5 hours.[6][9]
- Thermal Degradation: Expose solid fexofenadine powder to a temperature of 105°C for 24 hours.[6][10]



 Photolytic Degradation: Expose a fexofenadine solution to direct daylight for one week or UV light (254 nm).[4]

Workflow for Forced Degradation Study



Click to download full resolution via product page

Caption: Workflow of a forced degradation study for fexofenadine.

Table 2: Summary of Forced Degradation Results



| Stress Condition                                        | % Recovery of<br>Fexofenadine | Degradation<br>Products Observed                      | Reference |
|---------------------------------------------------------|-------------------------------|-------------------------------------------------------|-----------|
| Acid (0.5 N HCl, 80°C,<br>4h)                           | 82.51%                        | Three degradation peaks at tR 17.48, 19.62, 26.40 min | [4]       |
| Base (0.5 N NaOH,<br>80°C, 4h)                          | 89.54%                        | Two degradation peaks                                 | [4]       |
| Oxidation (3% H <sub>2</sub> O <sub>2</sub> , 60°C, 5h) | Significant<br>degradation    | Major unknown<br>product (N-oxide)                    | [6]       |
| Thermal (105°C, 24h)                                    | Slight degradation            | Minor degradation peaks                               | [6]       |

## Conclusion

The described HPLC and UPLC methods are demonstrated to be simple, accurate, and robust for the separation and quantification of fexofenadine and its related impurities. The stability-indicating methods are effective in separating the parent drug from its degradation products, making them suitable for routine quality control analysis and stability studies of fexofenadine in pharmaceutical formulations. The provided protocols offer a comprehensive guide for researchers and drug development professionals working with fexofenadine.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. phenomenex.com [phenomenex.com]
- 2. Fexofenadine & Impurities Separation | Phenomenex [phenomenex.com]
- 3. d-nb.info [d-nb.info]







- 4. Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification and Characterization of an Oxidative Degradation Product of Fexofenadine, Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Process Related Impurities and Degradation Products of Fexofenadine in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. banglajol.info [banglajol.info]
- 8. Simultaneous determination of fexofenadine and its related compounds by HPLC PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. ukaazpublications.com [ukaazpublications.com]
- To cite this document: BenchChem. [Application Note: Chromatographic Separation of Fexofenadine and Its Impurities]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3111706#chromatographic-separation-offexofenadine-and-its-impurities]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com